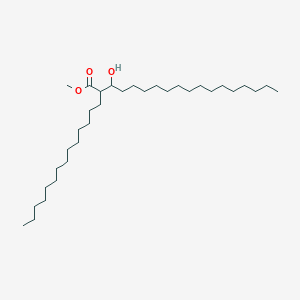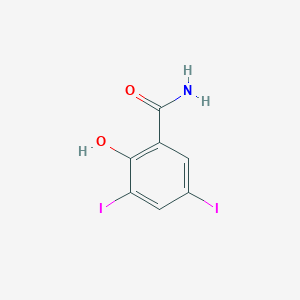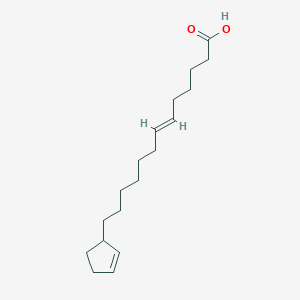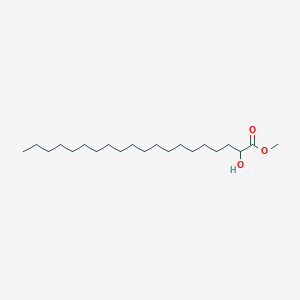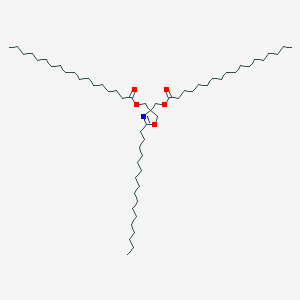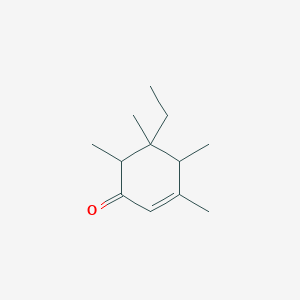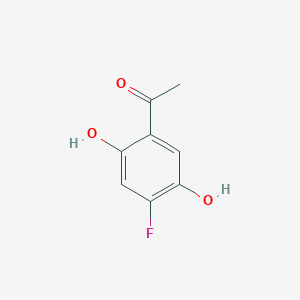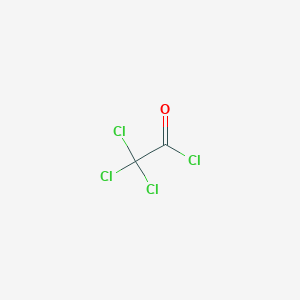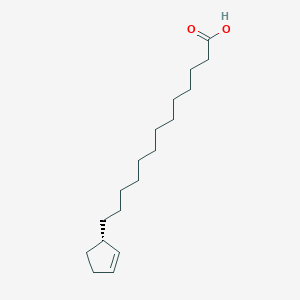
Ácido 4-(feniltio)butanoico
Descripción general
Descripción
PMID29671355-Compound-53 is a small molecular compound known for its role as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene expression. Inhibitors of histone deacetylases are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Aplicaciones Científicas De Investigación
PMID29671355-Compound-53 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the mechanisms of epigenetic regulation and its impact on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylases
Mecanismo De Acción
PMID29671355-Compound-53 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The compound targets specific histone deacetylases, leading to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the regulation of transcription factors and the modulation of signaling pathways related to cell growth and survival .
Safety and Hazards
The safety information for 4-(Phenylsulfanyl)butanoic acid indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the vapor or spray, washing contaminated skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
Análisis Bioquímico
Biochemical Properties
4-(Phenylthio)butanoic acid has been identified as an analog of known histone deacetylase inhibitors (HDACis) such as 4-phenylbutanoic acid and trichostatin A . It has demonstrated the ability to expand the expression of renal progenitor cell markers, including lhx1a, pax2a, and pax8 .
Cellular Effects
In cellular processes, 4-(Phenylthio)butanoic acid has shown to increase the size of the pronephric kidney in zebrafish . It also appears to stimulate renal progenitor cell proliferation by activating the retinoic acid-signaling pathway .
Molecular Mechanism
The molecular mechanism of 4-(Phenylthio)butanoic acid involves its function as a histone deacetylase inhibitor, both in vitro and in vivo . It affects the expression of the retinoic acid-responsive genes, cyp26a1 and cmlc2, in a manner consistent with increased retinoic acid signaling .
Temporal Effects in Laboratory Settings
Its ability to stimulate renal progenitor cell proliferation suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of 4-(Phenylthio)butanoic acid in animal models have not been detailed in the available literature, its demonstrated effects on renal progenitor cell proliferation suggest potential dose-dependent impacts .
Metabolic Pathways
Its role as a histone deacetylase inhibitor suggests it may interact with enzymes involved in this pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PMID29671355-Compound-53 involves multiple steps, including condensation, reduction, and substitution reactions. The starting materials typically include piperidine carboxylic acids, which undergo a series of chemical transformations to yield the target compound. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of PMID29671355-Compound-53 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and high yield. The production process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems for monitoring and control .
Análisis De Reacciones Químicas
Types of Reactions
PMID29671355-Compound-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of PMID29671355-Compound-53, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Sodium phenylbutyrate: Another histone deacetylase inhibitor used in the treatment of spinal muscular atrophy.
Valproate: A well-known histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder.
HBI-8000: A histone deacetylase inhibitor used in the treatment of solid tumors and hematologic malignancies
Uniqueness
PMID29671355-Compound-53 is unique due to its specific targeting of certain histone deacetylases and its potent anti-cancer properties. Unlike some other histone deacetylase inhibitors, it has shown effectiveness in a broad range of cancer types and has a favorable safety profile in preclinical studies .
Propiedades
IUPAC Name |
4-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVQLOVHIDMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170304 | |
| Record name | Butanoic acid, 4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17742-51-7 | |
| Record name | 4-(Phenylthio)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17742-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





